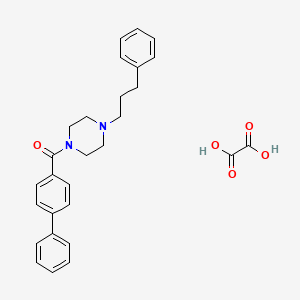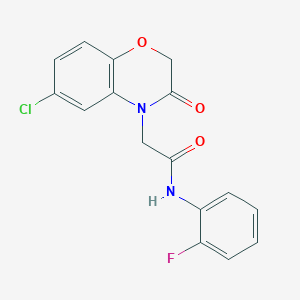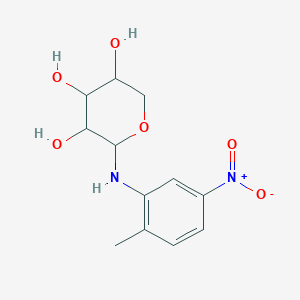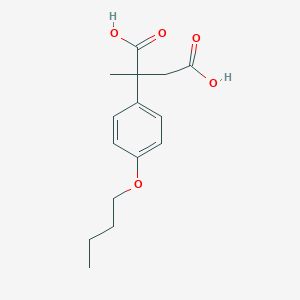
1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate, also known as BCTP, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound is widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
作用机制
1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate selectively binds to and blocks the activity of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR1 by glutamate can lead to the activation of various signaling pathways that regulate neuronal excitability, synaptic plasticity, and neurotransmitter release. By blocking mGluR1, this compound can modulate these processes and affect various physiological and pathological functions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. For example, this compound has been shown to reduce pain sensitivity in animal models of neuropathic pain, to reduce anxiety-like behavior in mice, and to improve cognitive function in a mouse model of Alzheimer's disease. This compound has also been shown to modulate dopamine release in the striatum, which may underlie its potential therapeutic effects in addiction and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its high selectivity for mGluR1, which allows for specific modulation of this receptor without affecting other glutamate receptors. Another advantage is its availability and relatively low cost compared to other mGluR1 antagonists. However, one limitation of using this compound is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations to achieve the desired effects. Another limitation is the potential for off-target effects, which may require careful experimental design and controls.
未来方向
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate and mGluR1. One direction is to investigate the potential therapeutic effects of mGluR1 antagonists in various neurological and psychiatric disorders, including pain, anxiety, depression, addiction, and neurodegenerative diseases. Another direction is to investigate the role of mGluR1 in synaptic plasticity and learning and memory, and to develop new tools for modulating mGluR1 activity. Finally, the development of more potent and selective mGluR1 antagonists may improve the efficacy and specificity of these compounds for future research and clinical applications.
合成方法
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate involves several steps, including the preparation of 4-biphenylylcarbonyl chloride and 3-phenylpropylpiperazine, followed by the reaction of these two compounds in the presence of a base and an acid to form this compound. The purity and yield of this compound can be improved by using high-performance liquid chromatography (HPLC) and recrystallization.
科学研究应用
1-(4-biphenylylcarbonyl)-4-(3-phenylpropyl)piperazine oxalate is a valuable tool for investigating the role of mGluR1 in various physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR1 in pain, anxiety, depression, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been used to investigate the potential therapeutic effects of mGluR1 antagonists in these conditions.
属性
IUPAC Name |
oxalic acid;(4-phenylphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O.C2H2O4/c29-26(25-15-13-24(14-16-25)23-11-5-2-6-12-23)28-20-18-27(19-21-28)17-7-10-22-8-3-1-4-9-22;3-1(4)2(5)6/h1-6,8-9,11-16H,7,10,17-21H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEIDICNHSGZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5013970.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)


![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)


![2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5014050.png)